molecular formula C19H24N4O5S B13435938 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid

3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid

Cat. No.: B13435938
M. Wt: 420.5 g/mol
InChI Key: DBEUWCBPDBKWCB-UHFFFAOYSA-N
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Description

This compound (CAS: 1357931-55-5) is a benzenesulfonic acid derivative with a pyrazolo[4,3-d]pyrimidinone core. Its molecular formula is C₁₇H₂₀N₄O₅S (molecular weight: 392.43 g/mol), featuring a 1-methyl-3-propyl-substituted pyrazolo-pyrimidinone scaffold and a 4-ethoxybenzenesulfonic acid moiety . It is primarily used in pharmaceutical research, particularly in studies targeting phosphodiesterase (PDE) enzymes due to its structural similarity to PDE inhibitors like sildenafil analogs. The compound is classified as hazardous, with corrosive, flammable, and environmentally harmful properties .

Properties

Molecular Formula

C19H24N4O5S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate

InChI

InChI=1S/C19H24N4O5S/c1-5-8-14-16-17(23(4)22-14)19(24)21-18(20-16)13-11-12(29(25,26)28-7-3)9-10-15(13)27-6-2/h9-11H,5-8H2,1-4H3,(H,20,21,24)

InChI Key

DBEUWCBPDBKWCB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)OCC)OCC)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of related compounds involves the use of hydrazine and phenylhydrazine, which react to form pyrazolopyrimidine derivatives . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as maintaining an inert atmosphere and specific temperature ranges .

Chemical Reactions Analysis

Hydrolysis of the Sulfonic Acid Ethyl Ester

The ethyl ester group on the benzenesulfonic acid moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid derivative. This reaction is critical in impurity profiling during sildenafil synthesis.

Reaction Conditions Products Source
Aqueous HCl or HBr, reflux4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid (CAS: 1357931-55-5)
Alkaline hydrolysis (NaOH/H₂O)Same sulfonic acid product, confirmed by LC-MS and NMR

The sulfonic acid derivative (MW: 392.43 g/mol) is a common impurity (Impurity-C) in sildenafil citrate synthesis .

Acid-Catalyzed Cleavage of Ethoxy Groups

The ethoxy substituents on the benzene ring are susceptible to acid-mediated de-alkylation. This reaction occurs under harsh acidic conditions, leading to hydroxylated byproducts.

Reaction Conditions Products Source
Concentrated HBr, 80–100°C3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-hydroxybenzenesulfonic acid

This pathway is significant in impurity-D formation during sildenafil manufacturing .

Oxidation of the Pyrazolo-Pyrimidinone Core

Reaction Conditions Hypothetical Products Source
H₂O₂ or mCPBA, room temperature3-(6,7-Dihydro-1-(N-oxidomethyl)-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonic acid (inferred)

Nucleophilic Substitution at the Sulfonate Ester

The ethyl sulfonate ester can participate in nucleophilic substitution reactions with amines, yielding sulfonamides. For example:

Reaction Conditions Products Source
Ammonia or primary amines4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide (CAS: 372089-76-4)

This product, identified as sildenafil metabolite M9, exhibits a molecular weight of 391.4 g/mol .

Stability Under Storage Conditions

The compound is stable at -20°C but may degrade at room temperature over time, particularly in the presence of moisture, leading to ester hydrolysis .

Scientific Research Applications

3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs
2.1.1 Dimerized Analog (CAS: D289495)

A dimerized derivative of the target compound, 3,3'-sulfonyl bis[(4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo-pyrimidin-5-yl)benzene), has a molecular formula of C₃₄H₄₂N₈O₈S (molecular weight: 723.89 g/mol).

2.1.2 Pyrazolone-Based Benzenesulfonic Acids
  • 6-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-1,3-naphthalenedisulfonic acid (CAS: 7277-87-4): Features a naphthalene disulfonic acid group linked to a dihydro-pyrazolone ring.
  • 2,4-Dihydro-2-[4-[(2-hydroxyethyl)sulphonyl]phenyl]-5-methyl-3H-pyrazol-3-one (CAS: 21951-34-8): Contains a hydroxyethylsulfonyl substituent, improving water solubility compared to the target compound’s ethoxy group .
Physicochemical and Bioactive Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application
Target Compound (1357931-55-5) C₁₇H₂₀N₄O₅S 392.43 Ethoxy, pyrazolo-pyrimidinone, sulfonic acid PDE inhibition (theoretical)
Dimer (D289495) C₃₄H₄₂N₈O₈S 723.89 Bis-pyrazolo-pyrimidinone, sulfonyl bridge Unknown; structural analog
6-(Dihydro-3-methyl-pyrazolyl)-naphthalenedisulfonic acid (7277-87-4) C₁₃H₁₂N₂O₇S₂ 372.37 Naphthalene disulfonic acid, pyrazolone Surfactant/dye intermediate

Key Findings :

  • The pyrazolo-pyrimidinone core is critical for PDE binding, as seen in PDE5 inhibitors like sildenafil. However, the dimer’s bulkiness may hinder enzyme interaction .
  • Safety Profile: The target compound’s hazards (corrosivity, flammability) are more severe than its naphthalene-based analog (CAS 7277-87-4), which lacks pyrimidinone reactivity .

Biological Activity

The compound 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid (CAS No. 1971915-89-5) is a synthetic derivative of pyrazolopyrimidine, which has garnered attention due to its potential biological activities. This article provides an in-depth review of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC19H24N4O5S
Molecular Weight420.48 g/mol
Purity>95% (HPLC)
Storage Temperature-20°C

The biological activity of this compound primarily arises from its interaction with various enzymatic pathways. Its structure suggests potential inhibition of specific kinases and other enzymes involved in cellular proliferation and signaling pathways.

  • Inhibition of Kinases : The compound may inhibit protein kinases that play critical roles in cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazolopyrimidine exhibit antimicrobial properties, potentially through disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance:

  • Study on Cancer Cell Lines : A study indicated that the compound reduced the viability of human cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties

The compound's structural analogs have shown promising results against a range of microbial pathogens:

  • In vitro Studies : In vitro assays revealed that certain derivatives possess strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of a similar pyrazolopyrimidine derivative in HeLa cells (cervical cancer). The results showed:

  • IC50 Value : The IC50 was determined to be approximately 15 µM, indicating potent activity.
  • Mechanism : The compound induced apoptosis via the mitochondrial pathway, evidenced by increased caspase activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against Candida albicans. The study reported:

  • Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 µg/mL.
  • Effect on Biofilm Formation : The compound significantly inhibited biofilm formation, suggesting its potential use in treating biofilm-associated infections.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the formation of the pyrazolo[4,3-d]pyrimidinone core. A common approach includes:

  • Condensation reactions between substituted pyrazole and pyrimidine precursors under reflux conditions with catalysts like palladium (e.g., Pd(OAc)₂) or copper(I) iodide .
  • Sulfonation : Introducing the benzenesulfonic acid moiety via electrophilic substitution, often using chlorosulfonic acid or derivatives (e.g., benzenesulfonyl chloride) under controlled anhydrous conditions .
  • Esterification : The ethoxy-ethyl ester group is introduced via nucleophilic acyl substitution, typically employing DCC (dicyclohexylcarbodiimide) as a coupling agent . Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How can spectroscopic methods validate the compound’s structural integrity?

  • NMR (¹H/¹³C) : Confirm the pyrazolo-pyrimidinone core (δ 8.2–8.5 ppm for aromatic protons) and ethoxy group (δ 1.3–1.5 ppm for CH₃) .
  • LC-MS/MS : Verify molecular weight (C₁₇H₂₀N₄O₅S, theoretical [M+H]⁺ = 393.12) and detect impurities .
  • IR Spectroscopy : Identify sulfonic acid S=O stretching (1350–1200 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) .

Advanced Research Questions

Q. What experimental design strategies address low reaction yields during synthesis?

  • Design of Experiments (DOE) : Optimize variables (temperature, solvent polarity, catalyst loading) using response surface methodology. For example, higher yields are reported with DMF as a solvent (75%) compared to THF (50%) due to improved solubility of intermediates .
  • In-situ monitoring : Use HPLC to track intermediate formation and adjust reaction time dynamically .
  • Side-reaction mitigation : Add scavengers (e.g., molecular sieves) to absorb water in esterification steps, reducing hydrolysis .

Q. How do structural modifications in the pyrazolo-pyrimidinone core influence phosphodiesterase (PDE) inhibition?

  • SAR Studies : Replace the propyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on PDE binding. Reduced activity (IC₅₀ > 1 µM vs. 0.2 µM for the original compound) suggests steric hindrance .
  • Bioassays : Use AOAC SMPR 2014.011 guidelines for PDE inhibition assays, including competitive ELISA with cAMP as a substrate .
  • Computational docking : Model interactions with PDE5’s catalytic domain (e.g., Glide SP scoring) to predict substituent effects .

Q. How can discrepancies in PDE inhibition data be resolved?

  • Method validation : Adhere to AOAC SMPR 2014.011 criteria for inter-laboratory reproducibility, including standardized buffer conditions (pH 6.5 ammonium acetate) and enzyme purity checks .
  • Control experiments : Test for nonspecific binding using PDE5-specific inhibitors (e.g., sildenafil analogs) to rule out off-target effects .
  • Data normalization : Express activity as % inhibition relative to a positive control (e.g., 100 µM IBMX) to account for batch-to-batch variability .

Methodological Considerations

Q. What chromatographic techniques are optimal for separating this compound from byproducts?

  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve sulfonic acid derivatives. Retention time: ~12.3 min .
  • TLC : Monitor reaction progress on silica plates (Rf = 0.4 in 7:3 ethyl acetate/hexane) .

Q. How does the compound’s stability under varying pH conditions impact formulation studies?

  • Forced degradation : Expose to pH 1–13 buffers at 40°C for 48 hrs. LC-MS reveals hydrolysis of the ester group at pH > 10, forming the free sulfonic acid .
  • Stabilizers : Add citric acid (0.1 M) to aqueous formulations to maintain pH 4–6, minimizing degradation .

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